2-Bromo-4-trifluoromethoxythioanisole
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Overview
Description
2-Bromo-4-trifluoromethoxythioanisole is an organic compound with the molecular formula C8H6BrF3OS and a molecular weight of 287.1 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thioanisole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-trifluoromethoxythioanisole typically involves the bromination of 4-trifluoromethoxythioanisole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-trifluoromethoxythioanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products and modified trifluoromethoxy derivatives.
Scientific Research Applications
2-Bromo-4-trifluoromethoxythioanisole has diverse applications in scientific research:
Material Science: The trifluoromethoxy group can influence properties like conductivity and thermal stability, making the compound useful in developing new materials.
Medicinal Chemistry: The bromophenylthioether moiety has been explored for its biological activity, and the compound may be of interest for developing new pharmaceuticals.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-4-trifluoromethoxythioanisole depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromophenylthioether moiety, potentially affecting enzyme activity or receptor binding. The trifluoromethoxy group can also modulate the compound’s electronic properties, influencing its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-2-fluoroanisole: Another isomer with different substitution patterns.
Uniqueness
2-Bromo-4-trifluoromethoxythioanisole is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMZFYEUFLMBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650520 |
Source
|
Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-71-2 |
Source
|
Record name | 2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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